2,4,5-Trichlorophenoxyacetic acid

描述

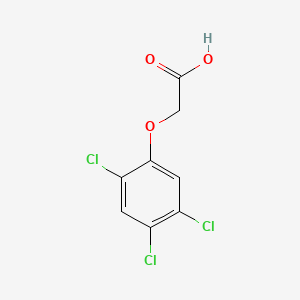

Structure

3D Structure

属性

IUPAC Name |

2-(2,4,5-trichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYMJHWAQXWPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O3, Array | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021388 | |

| Record name | 2,4,5-Trichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,5-trichlorophenoxyacetic acid is a light tan solid (melting point 153 °C). Insoluble in water. Contact may irritate the skin., Colorless to tan, odorless, crystalline solid. [herbicide]; [NIOSH], WHITE CRYSTALLINE POWDER., Colorless to tan, odorless, crystalline solid., Colorless to tan, odorless, crystalline solid. [herbicide] | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/747 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,5-T | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0583.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes, No boiling point at normal pressure; decomposes on heating, decomposes | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/747 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,5-T | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0583.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 69.8 °F (NTP, 1992), 0.028% AT 25 °C, VERY SLIGHTLY SOL IN PETROLEUM ETHER, 590 MG/KG IN ETHANOL OR ISOPROPYL ALC, 1.05 x 10(-3) M at 25 °C, For more Solubility (Complete) data for 2,4,5-T (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.03, (77 °F): 0.03% | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,5-T | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0583.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.803 at 68 °F (USCG, 1999) - Denser than water; will sink, SP GR: 1.80 AT 20 °C/20 °C, 1.80 g/cm³, 1.8, 1.80 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/747 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,5-T | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0583.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg at 68 °F approximately (NTP, 1992), Less than 0.01 mPa @ 20 °C, Vapor pressure at 25 °C: negligible, 1x10-7 mmHg, 1 x 10-7 mmHg | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/747 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,5-T | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0583.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Contaminants of commercial preparations of 2,4,5-T have been 2,3,7,8-tetrachlorodibenzo-p-dioxin ... & 2,3,6,7-tetrachlorodibenzo-p-dioxin ... ., 2,4,5-T produced prior to 1965 contained 30 mg/kg or more TCDD /2,3,7,8-tetrachlorodibenzo-p-dioxin/. 2,4,5-T with dioxin content of less than 0.05 mg/kg is ... available in commercial quantities., Concentration range of 2,3,7,8-tetrachlorodibenzo-p-dioxin in 6 samples of 2,4,5-T ranged from < 0.05-0.5 mg/kg. /From table/, ... A typical batch from one producer was found to have the following composition: > 95% pure chemical, 2-9% dichloromethoxy phenoxy acetic acids, 0.6% related trichlorophenoxyacetic acids, 0.5% dichlorophenoxyacetic acids, 0.4% bis(2,4,5-trichlorophenoxy) acetic acid and less than 0.5 mg/kg 2,3,7,8-tetra-chlorodibenzo-para-dioxin ... ., For more Impurities (Complete) data for 2,4,5-T (6 total), please visit the HSDB record page. | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE SOLID, LIGHT TAN SOLID, Colorless to tan crystalline solid. | |

CAS No. |

93-76-5, 35915-18-5 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-T [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (2,4,5(or 2,4,6)-trichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035915185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fortex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(2,4,5-trichlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5-Trichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-T | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-T | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q963S4YMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/747 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, (2,4,5-trichlorophenoxy)- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AJ802C80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

316 °F (NTP, 1992), 153 °C, 153-158 °C, 316 °F, 307 °F | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/747 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,5-T | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0583.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Historical Trajectory and Socioscientific Impact of 2,4,5 Trichlorophenoxyacetic Acid

Developmental Research and Early Applications of 2,4,5-Trichlorophenoxyacetic Acid

This compound (2,4,5-T), a synthetic auxin, was developed in the late 1940s. wikipedia.orgnih.gov Its synthesis is achieved through the reaction of 2,4,5-trichlorophenol (B144370) with chloroacetic acid. wikipedia.orgprepchem.com The herbicidal properties of phenoxyacetic acids like 2,4,5-T were discovered in the early 1940s. nih.gov By 1948, 2,4,5-T was registered as an herbicide in the United States. nih.govepa.gov

Early on, it was recognized for its effectiveness in controlling broadleaf plants. nih.gov This led to its widespread use in various sectors. In agriculture, it was used to manage weeds in pasturelands, allowing desirable grasses to flourish. nih.gov The forestry industry also adopted 2,4,5-T to control unwanted hardwoods and undergrowth, particularly in conifer forests. nih.govhealthandenvironment.org Additionally, it was applied along railroad tracks, power lines, and highways to manage vegetation. nih.govwikipedia.orgca.gov

Military Application Context: Agent Orange and its Scientific Controversies

Compositional Research of Herbicide Formulations

The most well-known military application of 2,4,5-T was in the herbicide formulation known as Agent Orange. wikipedia.org Agent Orange was a 50:50 mixture of the n-butyl esters of 2,4,5-T and 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govva.govva.gov This combination was found to be a more potent herbicide than when either component was used alone. nih.gov

A significant issue with the production of 2,4,5-T was the unavoidable contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a highly toxic and carcinogenic compound. wikipedia.orgnih.govhillandponton.com TCDD is formed as a byproduct when the temperature is not carefully controlled during the manufacturing process of 2,4,5-trichlorophenol, a precursor to 2,4,5-T. wikipedia.orghealthandenvironment.org The levels of TCDD contamination in Agent Orange varied, with an average of about 2 parts per million (ppm), but some batches contained significantly higher levels. nih.govresearchgate.net

Table 1: Composition of Agent Orange and Other "Rainbow Herbicides"

| Herbicide Code Name | Active Ingredients | TCDD Contamination |

|---|---|---|

| Agent Orange | 2,4-D, 2,4,5-T | Present (variable) |

| Agent Green | 2,4,5-T | Present |

| Agent Pink | 2,4,5-T | Present (higher levels than Agent Orange) wikipedia.org |

| Agent Purple | 2,4-D, 2,4,5-T | Present |

| Agent Blue | Cacodylic acid | None |

Scientific Scrutiny and Initial Concerns Regarding Teratogenicity

Public concern over the use of herbicides in Vietnam emerged as early as 1964. nih.gov However, it was reports in 1969 of an increased incidence of birth defects in Vietnam, potentially linked to Agent Orange exposure, that intensified scientific scrutiny. epa.gov Around the same time, a study by Bionetics Research Laboratories revealed that 2,4,5-T could cause birth defects in laboratory animals. epa.gov

The primary concern centered on the teratogenic potential of TCDD, the dioxin contaminant in 2,4,5-T. carleton.edu Studies began to investigate the link between TCDD exposure and birth defects, with research indicating that TCDD could alter fetal development in utero. carleton.edu While some early studies on the teratogenicity of 2,4,5-T itself were inconclusive, the presence of TCDD raised significant alarms. gatech.edunih.gov

Epidemiological Research in Exposed Populations (e.g., Vietnam Veterans, Civilian Exposures)

Extensive epidemiological research has been conducted on populations exposed to 2,4,5-T and TCDD, most notably Vietnam veterans and Vietnamese civilians. iza.orgwikipedia.orgva.govnih.gov The Vietnamese government estimates that up to four million of its citizens were exposed to Agent Orange, with as many as three million suffering from resulting illnesses. wikipedia.org The Vietnamese Red Cross estimates that up to one million people have disabilities or health problems due to this exposure. wikipedia.org

Studies on Vietnam veterans have been numerous, with organizations like the U.S. Department of Veterans Affairs (VA) and the Centers for Disease Control and Prevention (CDC) conducting long-term research. va.gov The VA has established the Agent Orange Registry Program to monitor the health of exposed veterans. va.gov Research has explored associations between Agent Orange exposure and various health outcomes, including several types of cancer. wikipedia.orgaspeninstitute.org

In civilian populations, studies have been conducted in areas with environmental TCDD contamination, such as Seveso, Italy, and Times Beach, Missouri, as well as among workers in chemical plants that produced 2,4,5-T. nih.govnih.gov These studies have contributed to the body of evidence regarding the health effects of TCDD exposure. nih.gov Research in Vietnam has shown a correlation between areas with higher concentrations of Agent Orange spraying and a greater prevalence of birth defects. carleton.edu

Agricultural and Forestry Research Applications

Prior to its widespread military use and subsequent ban, 2,4,5-T was a significant tool in agriculture and forestry. healthandenvironment.orgwikipedia.orgca.gov Its selective nature, effectively targeting broad-leaved weeds without harming grasses and certain crops, made it valuable for pasture and rangeland management. nih.govic.ac.uk Research focused on its efficacy in controlling specific weed species, such as nettles in pastures. healthandenvironment.org

In forestry, 2,4,5-T was used to control unwanted brush and hardwood trees, thereby promoting the growth of commercially valuable conifers. nih.govhealthandenvironment.org It was also used for vegetation control along rights-of-way for transportation and utilities. ca.govontario.ca The compound's low cost and ease of use contributed to its popularity in these sectors. nih.gov

Evolution of Scientific Understanding Leading to Restrictions and Bans

The growing body of scientific evidence regarding the toxicity of the TCDD contaminant in 2,4,5-T was the primary driver for its eventual restriction and ban. wikipedia.orghealthandenvironment.org In 1970, the U.S. Department of Agriculture suspended the use of 2,4,5-T on most food crops. wikipedia.orginvasiveplantswesternusa.org Concerns about its teratogenicity, highlighted by studies showing it caused birth defects in laboratory animals, were a major factor. epa.govencyclopedia.com

Throughout the 1970s, further research and public pressure mounted. ontario.ca In 1979, following reports of miscarriages in women near areas where 2,4,5-T was sprayed, the Environmental Protection Agency (EPA) suspended its use. encyclopedia.com By 1985, the EPA had canceled all remaining uses of 2,4,5-T in the United States. wikipedia.orgca.govepa.gov Canada also prohibited the use and sale of 2,4,5-T after 1985. wikipedia.orgontario.ca The international trade of 2,4,5-T is now restricted under the Rotterdam Convention. wikipedia.org

Table 2: Timeline of 2,4,5-T Regulation

| Year | Regulatory Action | Agency/Country |

|---|---|---|

| 1970 | Suspension of use on most food crops. wikipedia.orginvasiveplantswesternusa.org | U.S. Department of Agriculture |

| 1979 | Suspension of use. encyclopedia.com | U.S. Environmental Protection Agency |

| 1985 | Cancellation of all remaining uses. wikipedia.orgca.govepa.gov | U.S. Environmental Protection Agency |

| 1985 | Prohibition of use and sale. wikipedia.orgontario.ca | Canada |

Landmark Studies on Contamination and Associated Toxicities

The widespread use of this compound (2,4,5-T), a synthetic auxin herbicide developed in the late 1940s, was curtailed due to significant toxicity concerns, primarily linked to its contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and persistent organic pollutant. wikipedia.org The manufacturing process of 2,4,5-T, which involves the reaction of 2,4,5-trichlorophenol and chloroacetic acid, can lead to the formation of TCDD. wikipedia.org While modern production methods can limit TCDD levels to approximately 0.005 parts per million (ppm), early manufacturing processes lacked adequate temperature controls, resulting in batches with TCDD contamination as high as 60 ppm. wikipedia.org This contamination has been the focus of numerous studies investigating the health effects on exposed populations.

A key area of research has been the incidence of chloracne, a severe and persistent acne-like skin condition, in individuals exposed to TCDD-contaminated 2,4,5-T. A long-term study followed 159 chemical workers who developed chloracne between 1969 and 1975 during the production of 2,4,5-T. nih.gov Follow-ups conducted up to 1996 revealed that chloracne persisted in 32% of the exposed individuals. nih.gov This study also found a significant correlation between TCDD levels in blood lipids and the development of chloracne, with a threshold for developing the condition estimated to be between 650 and 1200 picograms per gram (pg/g) of blood lipid. nih.gov

Beyond dermatological effects, studies have linked TCDD exposure from 2,4,5-T production to other chronic health issues. The same cohort of 159 workers with chloracne reported a high prevalence of neurological symptoms, including sleep disturbances (44%), headaches (32%), and neuralgia (30%). nih.gov Furthermore, the study identified signs of chronic liver disease associated with TCDD exposure. nih.gov Workers with a history of liver disease had significantly higher mean TCDD levels in their blood lipids (801 pg/g) compared to those without (407 pg/g). nih.govnih.gov

Developmental toxicity has also been a significant concern. A large-scale study on mice investigated the effects of 2,4,5-T exposure during gestation. nih.gov The study found that developmental toxicity occurred at doses below those that caused observable maternal toxicity. nih.gov The most significant prenatal effects observed were reduced fetal weight, an increased incidence of cleft palate, and embryolethality. nih.gov The study utilized multiple strains of mice and found a dose-response relationship for these effects across different genetic backgrounds. nih.gov

The following table summarizes the findings of these landmark studies:

| Study Focus | Population/Model | Key Findings |

| Chloracne and Neurological Effects | 159 chemical workers exposed to TCDD-contaminated 2,4,5-T | - Chloracne persisted in 32% of workers. nih.gov- High prevalence of sleep disturbances (44%), headaches (32%), and neuralgia (30%). nih.gov- Blood TCDD levels in those with chloracne ranged from 1168 to 22,308 pg/g lipid. nih.gov |

| Liver Toxicity | 159 chemical workers exposed to TCDD-contaminated 2,4,5-T | - Workers with a history of liver disease had a mean blood TCDD level of 801 pg/g lipid, compared to 407 pg/g in those without. nih.govnih.gov- A multiple regression analysis showed a significant effect of TCDD on chronic liver damage, particularly with exposure at a younger age. nih.govnih.gov |

| Developmental Toxicity | Multiple strains of mice | - Developmental toxicity observed at doses below those causing maternal toxicity. nih.gov- Significant prenatal effects included reduced fetal weight, increased incidence of cleft palate, and embryolethality. nih.gov- A clear dose-response relationship was established for these developmental effects. nih.gov |

Regulatory Science and Policy Development (e.g., EPA, Rotterdam Convention)

The growing body of scientific evidence on the toxicities associated with 2,4,5-T, particularly its TCDD contaminant, led to significant regulatory actions both domestically in the United States and internationally.

The U.S. Environmental Protection Agency (EPA) played a central role in the regulation of 2,4,5-T. As concerns mounted, the U.S. Department of Agriculture took initial action on May 1, 1970, by canceling the registration of 2,4,5-T for use on food crops intended for human consumption, with the exception of rice. epa.govusda.gov This was followed by years of further investigation and legal proceedings. A pivotal moment came in 1979 when the EPA issued an emergency suspension of most uses of 2,4,5-T, citing a study that suggested a link between its application and an increased rate of miscarriages in women in Alsea, Oregon. oregon.gov This suspension applied to forestry, rights-of-way, and pastures, which constituted a significant portion of its use. oregon.gov Finally, in 1985, the EPA terminated all remaining uses of 2,4,5-T in the United States. wikipedia.org

The regulatory process was complex, involving scientific advisory panels and legal challenges. For instance, a 1979 report from a FIFRA Scientific Advisory Panel initially suggested that 2,4,5-T did not pose a "substantial hazard to human health or to the environment" and recommended postponing final hearings on the ban pending more data. scispace.com However, the accumulation of evidence regarding its teratogenic, fetotoxic, and potentially carcinogenic effects, primarily due to TCDD, ultimately supported the EPA's decision to enact a full ban. scispace.com

On the international stage, 2,4,5-T is subject to the Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade. wikipedia.org The convention, which entered into force in 2004, aims to promote shared responsibility and cooperation among parties in the international trade of hazardous chemicals. wikipedia.org 2,4,5-T and its salts and esters are listed in Annex III of the convention, which includes chemicals that have been banned or severely restricted for health or environmental reasons by at least two parties. pic.int The primary reason for the inclusion of 2,4,5-T is the high toxicity of its TCDD contaminant, which is recognized as a carcinogen and a cause of fetal abnormalities. pic.int The listing under the Rotterdam Convention requires exporting countries to provide an export notification to the importing party, ensuring that countries have the necessary information to make informed decisions about whether to allow the import of this hazardous chemical. epa.govpic.int

A timeline of key regulatory actions is presented below:

| Year | Regulatory Action | Agency/Convention | Key Details |

| 1970 | Cancellation of certain uses | U.S. Department of Agriculture | Canceled use on food crops for human consumption (except rice). epa.govusda.gov |

| 1979 | Emergency suspension of most uses | U.S. Environmental Protection Agency (EPA) | Halted use in forestry, on rights-of-way, and pastures due to concerns about miscarriages. oregon.gov |

| 1985 | Termination of all remaining uses | U.S. Environmental Protection Agency (EPA) | Final ban on all uses of 2,4,5-T in the United States. wikipedia.org |

| 1998 | Adoption of the Convention | United Nations | The Rotterdam Convention was adopted, establishing the Prior Informed Consent (PIC) procedure. wikipedia.org |

| 2004 | Entry into force | Rotterdam Convention | The convention became legally binding for its parties. wikipedia.org |

| Ongoing | Listing in Annex III | Rotterdam Convention | 2,4,5-T is subject to the PIC procedure, requiring export notification due to its recognized health and environmental risks. pic.intpic.int |

Environmental Dynamics and Biogeochemical Cycling of 2,4,5 Trichlorophenoxyacetic Acid and Associated Tcdd

Environmental Persistence and Degradation Pathways

The environmental fate of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) is governed by a complex interplay of physical, chemical, and biological processes that dictate its persistence and degradation.

Once introduced into the soil, 2,4,5-T is subject to several processes including chemical and biological degradation, volatilization, adsorption to soil particles, and leaching. healthandenvironment.org Its persistence in soil is considered to be relatively brief. oregonstate.edu The half-life of 2,4,5-T in soil is reported to be between 21 and 24 days. healthandenvironment.org Factors such as soil moisture content, texture, pH, temperature, and organic matter content significantly influence the rate of degradation. usda.gov These factors also affect the populations of soil microorganisms that are largely responsible for the decomposition of the herbicide. usda.gov

Microbial degradation is a primary pathway for the breakdown of 2,4,5-T in soil. healthandenvironment.org Numerous bacteria and fungi have been identified that can metabolize 2,4,5-T. nih.govethz.ch For instance, bacterial communities isolated from contaminated soil have been shown to completely degrade 2,4,5-T within five days under laboratory conditions. nih.gov Fungi, including white-rot fungi like Phanerochaete chrysosporium, are also capable of degrading 2,4,5-T. nih.gov In one study, soil contaminated with up to 20,000 µg of 2,4,5-T per gram of soil showed over 90% degradation after six weekly treatments with the bacterial strain Pseudomonas cepacia AC1100. epa.gov

The degradation kinetics of 2,4,5-T in soil can vary. For example, in a study using a sediment-derived microbial consortium, an initial concentration of 52.5 ± 2.3 μM of 2,4,5-T was completely degraded within 14 days. researchgate.net Another study demonstrated that in a landfill setting under both aerobic and anaerobic conditions, approximately 68% of 2,4,5-T was degraded over a six-month period. nih.gov

| Condition | Initial Concentration | Degradation Period | Degradation Percentage | Source |

|---|---|---|---|---|

| Laboratory, Bacterial Communities | Not specified | 5 days | 100% | nih.gov |

| Landfill, Aerobic/Anaerobic | Not specified | 6 months | ~68% | nih.gov |

| Laboratory, Pseudomonas cepacia AC1100 | 20,000 µg/g | 6 weeks | >90% | epa.gov |

| Laboratory, Sediment-Derived Microbial Consortium | 52.5 ± 2.3 μM | 14 days | 100% | researchgate.net |

In aquatic environments, 2,4,5-T is subject to degradation, adsorption to sediment, and photolysis. epa.gov Generally, only small amounts of 2,4,5-T enter water systems, where it does not persist for long periods as it is absorbed by clay or biota within a few days. healthandenvironment.org The esters of 2,4,5-T are typically hydrolyzed within a few days. healthandenvironment.orgpic.int

Photodecomposition is a significant transformation process for 2,4,5-T in water. acs.org The primary degradation product of 2,4,5-T in water through photolysis is 2,4,5-trichlorophenol (B144370). nih.gov Other photolysis products can include 2-hydroxy-4,5-dichlorophenoxyacetic acid. nih.gov The near-surface half-life for direct photolysis of 2,4,5-T in water has been calculated to be 15 days during the summer at a latitude of 40 degrees. nih.gov The presence of humic substances can photosensitize 2,4,5-T, potentially accelerating its photodegradation. nih.gov

Biodegradation also occurs in aquatic systems, although it is considered to be a slow process in both water and sediments. epa.gov 2,4,5-Trichlorophenol has been identified as a product of the biodegradation of 2,4,5-T in aquatic environments. epa.gov

2,4,5-T can be released into the atmosphere during spraying operations. epa.gov Once in the atmosphere, it is expected to exist as fine droplets or adsorbed onto airborne particulates. nih.gov The low vapor pressure of 2,4,5-T suggests that volatilization from soil or water surfaces is not a significant loss pathway. healthandenvironment.orgepa.gov

Atmospheric 2,4,5-T is subject to photodegradation. oregonstate.edu It has the potential to undergo direct photolysis due to its absorption of UV radiation at wavelengths greater than 290 nm. nih.gov Additionally, it can react with photochemically generated hydroxyl radicals, with an estimated vapor-phase half-life of 1.12 days. nih.gov Physical removal from the atmosphere can also occur through settling or washout in rainfall. nih.gov

Research on the atmospheric fate of the associated contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), indicates that it is subject to UV decomposition when exposed on surfaces like grassland, but not significantly when on soil. pic.int

The degradation of 2,4,5-T, whether through microbial action or photolysis, results in the formation of various metabolites. A key and primary metabolite is 2,4,5-trichlorophenol (2,4,5-TCP). nih.govwikipedia.org 2,4,5-TCP itself is a precursor in the production of 2,4,5-T. wikipedia.orggoogle.com

Under anaerobic conditions, the degradation of 2,4,5-T has been shown to proceed through a series of dechlorination steps. researchgate.netconsensus.app In a study using a sediment-derived microbial consortium, 2,4,5-T was degraded to intermediate products including 3,4-dichlorophenol (B42033), 2,5-dichlorophenol, and 3-chlorophenol (B135607), before ultimately being transformed to phenol. researchgate.net The key transformation was the reductive dechlorination of 3-chlorophenol to phenol. researchgate.net

The microbial degradation pathway in some bacteria, such as Burkholderia cepacia AC1100, involves the initial conversion of 2,4,5-T to 2,4,5-trichlorophenol and glyoxylate. ethz.ch The 2,4,5-trichlorophenol is then further metabolized through a series of intermediates including 2,5-dichlorohydroquinone, 5-chloro-1,2,4-trihydroxybenzene, and 1,2,4-benzenetriol, eventually leading to compounds that can enter intermediary metabolism. ethz.ch

Fungal degradation pathways are less well-understood, but some studies suggest the involvement of cytochrome P450-type enzymes. nih.gov In some fungi, 2,4,5-TCP can be metabolized to 3,4,6-trichlorocatechol (B154911) and 2,5-dichlorohydroquinone. t3db.ca

| Metabolite | Formation Pathway | Source |

|---|---|---|

| 2,4,5-Trichlorophenol | Microbial Degradation, Photolysis | ethz.chnih.gov |

| 3,4-Dichlorophenol | Anaerobic Microbial Degradation | researchgate.net |

| 2,5-Dichlorophenol | Anaerobic Microbial Degradation | researchgate.net |

| 3-Chlorophenol | Anaerobic Microbial Degradation | researchgate.net |

| Phenol | Anaerobic Microbial Degradation | researchgate.net |

| 2-Hydroxy-4,5-dichlorophenoxyacetic acid | Photolysis | nih.gov |

| Glyoxylate | Microbial Degradation (Burkholderia cepacia) | ethz.ch |

Environmental Transport Mechanisms

The movement of 2,4,5-T through the environment is influenced by its chemical properties and interactions with soil and water.

2,4,5-T is considered to have a high potential for leaching to groundwater. herts.ac.ukherts.ac.uk However, its actual movement is often limited by its interaction with soil. It is moderately mobile in sandy and clay soils. healthandenvironment.org Studies have shown that 2,4,5-T is extensively adsorbed by forest floor material, which limits its leaching potential. oregonstate.edu In one study, about 60 percent of the 2,4,5-T in solution was adsorbed by forest floor material within a few hours. oregonstate.edu In an agricultural soil, 2,4,5-T remained in the upper 6 inches even after the application of 4.5 inches of water over a short period. oregonstate.edu

Despite its leaching potential, the combination of rapid degradation and strong adsorption to soil particles often prevents significant contamination of groundwater. oregonstate.eduoregonstate.edu Research and monitoring have consistently shown that the primary source of 2,4,5-T in streamwater is from direct application or drift of spray materials into the water body, rather than from leaching through the soil profile. oregonstate.edu While there is a potential for 2,4,5-T to migrate into groundwater through soil leaching, its relatively short half-life in soil can attenuate this risk. consensus.appcdc.gov

In contrast, the associated contaminant TCDD is virtually immobile in soil due to its tight binding to soil particles and low water solubility, making the leaching of TCDD and contamination of underground water supplies unlikely. oregonstate.edu

Runoff and Surface Water Dynamics

The movement of this compound (2,4,5-T) into surface water is primarily a result of direct application or drift of the spray into stream channels. oregonstate.edu Research and monitoring have consistently shown that this is the main pathway for the herbicide to enter aquatic systems. oregonstate.edu Leaching through the soil profile is not considered a significant source of groundwater contamination by 2,4,5-T. oregonstate.edu

Following application, the highest concentrations of 2,4,5-T in streamwater are observed during and immediately after the event. oregonstate.edu While concentrations as high as 90 parts per billion (ppb) have been recorded, levels typically remain below 10 ppb. oregonstate.edu In many operational aerial applications, detectable residues of 2,4,5-T (less than 1 ppb) are not found in most water samples. oregonstate.edu

In a study conducted on a forest watershed in West Virginia, where 2,4,5-T was applied at a rate of 2.24 kg/ha , the highest concentration found in stream water during the application was 0.012 mg/L. oregonstate.edu The peak concentration measured over two years was 0.05 mg/L, which occurred five hours after the start of the application and following a small amount of rainfall. oregonstate.edu Notably, no 2,4,5-T was detected in the stream water more than 13 days after the application. oregonstate.edu The total discharge of 2,4,5-T from the watershed in streamflow was calculated to be 8.4 grams, representing a minuscule 0.017% of the total amount applied. oregonstate.edu

The associated contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), has very low water solubility. pic.int This property suggests that TCDD is more likely to adsorb to sediments rather than remain dissolved in the water column. oregonstate.edu This strong partitioning to sediment, combined with the extremely low initial input, means that the subsequent release of TCDD back into the water would be minimal. oregonstate.edu In fact, TCDD has not been detected in stream water samples, which is consistent with its low solubility and tendency to bind to sediment. oregonstate.edu

Atmospheric Drift and Deposition Research

The application of 2,4,5-T can lead to its presence in the atmosphere as vapor or fine droplets, particularly during spraying operations on crops or in forests. pic.int Atmospheric drift is a recognized pathway for the dispersal of this herbicide beyond the intended target area. cdc.gov The amount of spray material lost to the air can be minimized by carefully selecting the formulation, using appropriate application equipment, and considering the atmospheric conditions at the time of application. oregonstate.edu

Once in the atmosphere, particulate-phase 2,4,5-T can be removed through wet and dry deposition. cdc.gov Research on other herbicides like 2,4-D, which shares similarities with 2,4,5-T, indicates that atmospheric levels are generally low but can be detectable in agricultural regions following application. cdc.gov For instance, ambient air monitoring in agricultural areas across the United States found 2,4,5-T levels ranging from 0.06 to 14.6 µg/m³. pic.int

The contaminant TCDD, due to its chemical properties, is also subject to atmospheric dynamics. While there is limited quantitative data on TCDD in the air, its chemistry suggests that it undergoes rapid photodegradation. oregonstate.edu The significant dilution potential of the atmosphere further reduces the concentration of both 2,4,5-T and TCDD in the air. oregonstate.edu

Temperature inversions, where a layer of cool air is trapped near the ground by a layer of warmer air above, can influence the atmospheric drift of herbicides. coresta.org This phenomenon can cause the herbicide to remain concentrated near the ground and be carried by light breezes to unintended areas. coresta.org

Bioavailability and Bioaccumulation Research

Uptake and Accumulation in Biota (e.g., Plants, Aquatic Species, Terrestrial Animals)

The bioavailability and subsequent accumulation of 2,4,5-T and TCDD in living organisms have been the subject of considerable research.

Plants: Following application, residues of 2,4,5-T are highest on vegetation. oregonstate.edu In a study in a Pacific Northwest forest, an application of 2.24 kg/ha resulted in initial 2,4,5-T residues of about 50 parts per million (ppm) on vegetation. oregonstate.edu These residues declined by over 90% within one month. oregonstate.edu The reduction of herbicide residues on plants is primarily due to metabolism, degradation, and weathering processes. oregonstate.edu Once inside the plant, both the ester and salt forms of 2,4,5-T are generally converted to the acid form and can be translocated to the plant's growth points. coresta.org

Aquatic Species: Laboratory studies have demonstrated the potential for TCDD to bioaccumulate in aquatic organisms. oregonstate.edu The magnitude of this bioaccumulation can range from 1,000 to 60,000 times the concentration of TCDD in the water. oregonstate.edu This is attributed to TCDD's low water solubility and high fat solubility. oregonstate.edu For example, fish exposed to water containing 0.1 parts per trillion (ppt) of TCDD can accumulate it in their flesh to a concentration of 0.1 parts per billion (ppb). oregonstate.edu However, field monitoring has not shown substantial bioaccumulation of TCDD in animals in or near areas treated with 2,4,5-T under current operational programs, with levels generally below 10 ppt. oregonstate.edu

Terrestrial Animals: The primary route of exposure for terrestrial animals to 2,4,5-T is through the consumption of or contact with recently treated vegetation. oregonstate.edu Studies on sheep fed rations containing high levels of 2,4,5-T (2,000 ppm) for 28 days found residues of its metabolite, 2,4,5-trichlorophenol (2,4,5-TCP), in their muscle, liver, and kidney tissues. epa.gov In another study, dairy and beef cattle and sheep were fed 2,4,5-T at various levels. No residues were found in the milk or cream of cows ingesting 10 to 30 ppm of 2,4,5-T. epa.gov At a dietary level of 100 ppm, trace amounts of 2,4,5-TCP (0.06 ppm) were detected in the milk and cream. epa.gov

Elimination Kinetics in Biological Systems

The rate at which a substance is removed from a biological system is described by its elimination kinetics.

For 2,4,5-T, once it is absorbed into the body, it is primarily eliminated unchanged in the urine. healthandenvironment.org The elimination half-life, which is the time it takes for the concentration of the substance to be reduced by half, is approximately 19 hours in humans. healthandenvironment.org

The persistence of 2,4,5-T in the environment varies depending on the medium. On grass, its half-life is estimated to be between 8 and 17 days. pic.inthealthandenvironment.org In soil, the half-life is longer, ranging from 21 to 24 days. pic.inthealthandenvironment.org In water, 2,4,5-T does not persist for long periods as it is readily absorbed by clay particles or taken up by biota within a few days. pic.inthealthandenvironment.org

The elimination and degradation of the contaminant TCDD in the environment are influenced by factors such as sunlight. On vegetation exposed to sunlight, TCDD has been shown to disappear rapidly, with a reported half-life of just one to two hours. oregonstate.edu When sprayed on soil and exposed to sunlight, a 15% decrease in TCDD was observed in six hours, suggesting a half-life of approximately 50 hours on the soil surface. oregonstate.edu However, laboratory studies have indicated that TCDD can be more persistent in soil, with a reported half-life of about one year. oregonstate.edu

Ecological Impact Assessments of 2,4,5 Trichlorophenoxyacetic Acid and Tcdd

Effects on Non-Target Flora

The application of 2,4,5-T, often for the control of woody weeds in forestry and agriculture, has significant and direct consequences for non-target plant life. forestresearch.gov.uk As a synthetic auxin, it disrupts normal growth processes in susceptible plants. researchgate.net

Research has consistently demonstrated that 2,4,5-T is phytotoxic to a vast majority of broad-leaved plants. healthandenvironment.org Its herbicidal action mimics natural auxins, leading to uncontrolled and distorted growth that is ultimately lethal to the plant. researchgate.net This makes it particularly damaging to many non-target species, including crops, ornamental plants, and native flora. healthandenvironment.org

Studies have shown that dicotyledonous (broad-leaved) plants are especially sensitive to the effects of 2,4,5-T, while monocotyledonous plants like grasses exhibit greater tolerance. researchgate.net The herbicide is absorbed through the leaves and roots and translocated throughout the plant, causing systemic damage. The sensitivity of a plant community to 2,4,5-T is therefore highly dependent on its species composition. Communities dominated by broad-leaved species will experience more significant impacts.

The following table summarizes the general phytotoxic effects of 2,4,5-T on various non-target plant types:

Table 1: General Phytotoxicity of 2,4,5-T on Non-Target Plant Communities| Plant Type | General Sensitivity | Observed Effects |

|---|---|---|

| Broad-leaved Crops (e.g., cotton, tomatoes, grapes) | High | Uncontrolled growth, malformation of leaves and stems, death. researchgate.nethealthandenvironment.org |

| Ornamental Plants | High | Similar to broad-leaved crops, leading to aesthetic damage and plant death. healthandenvironment.org |

| Deciduous and Evergreen Woody Species | Moderate to High | Leaf shedding (defoliation), growth disruption, and mortality. forestresearch.gov.uk |

| Native Broad-leaved Plants | High | Disruption of growth and reproduction, leading to shifts in community composition. forestresearch.gov.uk |

| Monocotyledonous Plants (e.g., grasses, cereals) | Low | Generally tolerant, though some effects can be observed at higher concentrations. researchgate.nethealthandenvironment.org |

In forestry, 2,4,5-T was used to control competing broad-leaved vegetation to promote the growth of conifers. healthandenvironment.orgoregonstate.edu This practice, however, has profound effects on the structure and dynamics of forest ecosystems. By selectively removing broad-leaved species, the application of 2,4,5-T can significantly alter plant community composition and successional trajectories. researchgate.net

The persistence of 2,4,5-T and its contaminant TCDD in the forest environment is a key factor in their long-term impact. Residues of 2,4,5-T on forest vegetation are highest immediately after application but decline significantly within a month due to metabolism, degradation, and weathering. oregonstate.edu Its half-life in soil is reported to be between 21 and 24 days. healthandenvironment.org TCDD, however, is more persistent and can be subject to UV decomposition on exposed grassland but is not significantly photodecomposed on soil. pic.int

The initial application of 2,4,5-T results in the distribution of the herbicide and TCDD into the air, vegetation, soil, and water. oregonstate.edu The removal of broad-leaved species can lead to a decrease in biodiversity, as many organisms depend on these plants for food and shelter. forestresearch.gov.uk For instance, a study conducted in a forest sprayed with Agent Orange, a mixture of 2,4-D and 2,4,5-T, found a stark reduction in the diversity of animal species. The sprayed area hosted only 24 species of birds and 5 species of mammals, compared to 145 and 170 bird species and 30 and 55 mammal species in two adjacent unsprayed areas. wikipedia.org This highlights the cascading effects of altering the floral composition on the entire ecosystem. The invasion of aggressive pioneer species, such as bamboo, into defoliated areas can also hinder the regeneration of the original forest. wikipedia.org

Effects on Fauna and Biodiversity

The impact of 2,4,5-T and TCDD extends beyond the plant kingdom, affecting a wide range of animal species through direct toxicity and indirect effects such as habitat and food source alteration.

2,4,5-T and TCDD can enter aquatic ecosystems through runoff and direct application to or near water bodies. oregonstate.edu Research has established the toxicity of these compounds to a variety of aquatic organisms.

The acute toxicity of 2,4,5-T to fish and aquatic invertebrates is typically measured by the LC50 (lethal concentration for 50% of the test population) or EC50 (effective concentration for 50% of the test population) over a specified period. The following table presents a summary of acute toxicity data for 2,4,5-T for several freshwater species.

Table 2: Acute Toxicity of 2,4,5-T to Various Freshwater Organisms

| Species | Type | Exposure Time | LC50/EC50 (µg/L) | Reference |

|---|---|---|---|---|

| Oncorhynchus mykiss (Rainbow trout) | Fish | 96 hours | 350,000 | healthandenvironment.org |

| Oncorhynchus mykiss (Rainbow trout) | Fish | 48-96 hours | Geometric mean ~1100 | |

| Cyprinus carpio (Carp) | Fish | 96 hours | 355,000 | healthandenvironment.org |

| Various | Freshwater Fish (16 species) | 48-96 hours | 150 - 61,000 | |

| Various | Freshwater Crustaceans (4 species) | 48-96 hours | 120 - 88,000 | |

| Various | Freshwater Insects (1 species) | 96 hours | 13,000 | |

| Various | Freshwater Rotifers (3 species) | Not specified | 13,000 - 112,900 |

TCDD is of particular concern in aquatic environments due to its high toxicity and potential for bioaccumulation. oregonstate.edu Although present in small quantities in 2,4,5-T formulations, its persistence and high fat solubility mean it can be taken up by aquatic organisms and concentrated in their tissues at levels much higher than in the surrounding water. oregonstate.edu Laboratory studies have shown that fish exposed to low concentrations of TCDD in water can accumulate it in their flesh. oregonstate.edu

For terrestrial wildlife, the primary route of exposure to 2,4,5-T is through the consumption of contaminated vegetation shortly after application. oregonstate.eduoregonstate.edu Residue levels on plants are highest immediately following spraying but decrease over time. oregonstate.edu

Studies on the toxicity of 2,4,5-T to birds have generally indicated low toxicity. healthandenvironment.org For example, the eight-day dietary LC50 for bobwhite quail is reported to be 2776 mg/kg of their diet. healthandenvironment.org However, the indirect effects of herbicide application, such as the loss of food sources and habitat, can have significant impacts on bird populations. forestresearch.gov.uk As mentioned previously, a study on the effects of Agent Orange application showed a dramatic decrease in bird species diversity in treated areas. wikipedia.org

Similarly, mammals are exposed through the ingestion of treated plants. oregonstate.edu While 2,4,5-T is rapidly excreted by animals and does not tend to accumulate in tissues, the impact on their habitat and food availability can be substantial. oregonstate.edu The reduction of broad-leaved plants and shrubs removes both food and cover for many species, which can lead to population declines. forestresearch.gov.uk The aforementioned study on Agent Orange also documented a significant reduction in the number of mammal species in the sprayed forest. wikipedia.org

The microorganisms in soil and water play crucial roles in nutrient cycling and the decomposition of organic matter. The introduction of chemicals like 2,4,5-T and TCDD can disrupt these microbial communities.

2,4,5-T is biodegradable, although it is considered less readily so than the related herbicide 2,4-D. frontiersin.org Several bacterial species have been identified that can metabolize 2,4,5-T, often using it as a carbon and energy source. frontiersin.org These include bacteria from the genera Burkholderia, Sphingomonas, and Bradyrhizobium. frontiersin.org The half-life of 2,4,5-T in soil is influenced by factors such as temperature, moisture, and the composition of the microbial community, but it generally ranges from 21 to 24 days. healthandenvironment.org

TCDD is significantly more persistent in the environment. forestresearch.gov.uk However, research has shown that some soil microorganisms are capable of degrading TCDD. nih.govfrontiersin.org Studies of soils contaminated with Agent Orange in Vietnam have revealed that the presence of TCDD can significantly alter the composition of soil bacterial communities. nih.gov In highly contaminated soils, there was an observed increase in the abundance of bacteria from the phylum Firmicutes and a decrease in Acidobacteria and Bacteroidetes. nih.gov Notably, known dioxin-degrading bacteria such as Arthrobacter, Rhodococcus, and members of the Comamonadaceae family were detected in these highly polluted soils. nih.gov The diversity of the microbial community was found to be inversely proportional to the level of dioxin contamination, indicating that high concentrations of these pollutants can lead to a less diverse and potentially less resilient microbial ecosystem. frontiersin.org

Ecosystem Function Alterations (e.g., Decomposition Processes)

The introduction of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and its highly toxic contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), into ecosystems can significantly alter fundamental processes, most notably the decomposition of organic matter. Decomposition is a critical ecosystem function driven by a complex community of soil microorganisms, including bacteria and fungi. These organisms break down dead organic material, recycling nutrients and maintaining soil health. The presence of 2,4,5-T and TCDD disrupts this delicate balance by affecting the survival, composition, and activity of these microbial communities.